molecular formula C17H18N4O3 B12458329 N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide

N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide

Cat. No.: B12458329
M. Wt: 326.35 g/mol
InChI Key: XRVYWYMNPZILKZ-UHFFFAOYSA-N
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Description

N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide is a complex organic compound that features a benzyl group, a pyridine ring, and a hydrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide typically involves the reaction of benzylamine with a pyridine-2-carboxylic acid derivative under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include refluxing in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydrazinyl group may form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide
  • N-benzyl-4-oxo-4-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butanamide

Uniqueness

N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

N-benzyl-4-oxo-4-[2-(pyridine-2-carbonyl)hydrazinyl]butanamide

InChI

InChI=1S/C17H18N4O3/c22-15(19-12-13-6-2-1-3-7-13)9-10-16(23)20-21-17(24)14-8-4-5-11-18-14/h1-8,11H,9-10,12H2,(H,19,22)(H,20,23)(H,21,24)

InChI Key

XRVYWYMNPZILKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)C2=CC=CC=N2

Origin of Product

United States

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